molecular formula C10H13NO3 B14091302 3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid

3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid

Cat. No.: B14091302
M. Wt: 195.21 g/mol
InChI Key: MXALXDNRLYPVEU-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring an amino group, a hydroxyl group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to maximize yield and minimize the use of hazardous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-keto-2-hydroxy-3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-3-(4-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives, such as 3-amino-2-hydroxy-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: A structurally similar compound with a methyl-substituted phenyl group but lacking the amino and hydroxyl groups.

    3-Amino-3-(4-methylphenyl)propanoic acid: Another similar compound with an amino group but lacking the hydroxyl group.

Uniqueness

3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALXDNRLYPVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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